Product packaging for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol(Cat. No.:CAS No. 1096770-58-9)

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Cat. No.: B1523973
CAS No.: 1096770-58-9
M. Wt: 117.15 g/mol
InChI Key: PBQHDTRHGNGTLZ-WHFBIAKZSA-N
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Description

(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol (CAS 1096770-58-9) is a chiral amino alcohol of high value in medicinal chemistry and pharmaceutical research. This compound serves as a crucial building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents . Its unique stereochemistry and functional groups make it a versatile synthon for constructing active pharmaceutical ingredients (APIs) with specific biological targets. Researchers primarily utilize this compound in the discovery of drugs targeting neurological disorders, including potential treatments for depression, anxiety, and cognitive impairments, due to its ability to interact with and modulate key neurotransmitter systems . Furthermore, its structural properties are explored in the creation of molecules with potential antiviral or antibacterial activities, as well as in designing novel compounds for chronic pain and inflammation . The compound is often supplied as a stable hydrochloride salt (CAS 1096594-11-4) for ease of handling and use in synthetic pathways. It is recommended to store the product in a cool, dark place, sealed in a dry environment between 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B1523973 (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol CAS No. 1096770-58-9

Properties

IUPAC Name

(3R,4S)-4-aminooxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQHDTRHGNGTLZ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278114
Record name (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096770-58-9
Record name (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096770-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Nitro or Nitrile Precursors

A common approach starts with 4-nitrotetrahydropyran-3-ol or related nitrile derivatives, which undergo catalytic hydrogenation to yield the target amine-alcohol compound.

Step Reagents/Conditions Notes Yield/Outcome
1 4-nitrotetrahydropyran-3-ol Starting material
2 Hydrogen gas (H₂), Pd catalyst Room temperature, atmospheric pressure Mild conditions favor stereochemistry preservation
3 Purification by recrystallization or chromatography To isolate (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol High purity achieved

This method affords the compound with good stereochemical integrity and is adaptable to industrial scale using continuous flow reactors to optimize yield and purity.

Industrial Scale Adaptations

Industrial production typically mirrors laboratory synthetic routes but incorporates process intensification techniques such as:

  • Continuous flow hydrogenation reactors
  • Optimized catalyst loading and reaction times
  • Automated purification systems

These adaptations improve throughput and reduce impurities, enabling production of this compound at scale with consistent quality.

Alternative Synthetic Strategies

Protection and Functional Group Manipulation

Although direct synthesis from nitro precursors is common, alternative methods involve:

  • Protection of hydroxyl groups (e.g., Boc protection)
  • Formation of intermediates such as N-Boc-3-hydroxypyrrolidine derivatives
  • Subsequent substitution or cyclization reactions to introduce amino groups stereoselectively

For example, (R)-N-(t-Butoxycarbonyl)-3-hydroxypyrrolidine can be synthesized by reacting the corresponding alcohol with di-tert-butyl dicarbonate under basic conditions, followed by further functional group transformations under mild conditions to maintain stereochemistry.

Step Reagents/Conditions Outcome Yield (%)
1 (R)-pyrrolidinol, NaHCO₃, di-tert-butyl dicarbonate, THF/water, 0–20°C, 2 h Boc-protected intermediate ~100
2 Triethylamine, DMAP, p-Toluenesulfonyl chloride, DCM, 20°C, 8–12 h Formation of tosylated intermediate 82.8–94

These intermediates can be further transformed into amino alcohols via nucleophilic substitution or reduction steps.

Hydrazine and Catalytic Hydrogenation Routes

Another approach involves the reduction of hydrazino derivatives of tetrahydropyran:

Step Reagents/Conditions Notes Yield (%)
1 4-hydrazinotetrahydropyran hydrochloride, Pd/C catalyst, ethanol, 75°C, 24 h, H₂ atmosphere (0.1 MPa) Catalytic hydrogenation to amine 72
2 Treatment with HCl and n-butanol, concentration under reduced pressure Isolation of 4-aminotetrahydropyran hydrochloride 65

This method provides a viable alternative for preparing the amine salt with high purity suitable for further applications.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Yield (%) Notes
Catalytic hydrogenation of nitro precursor 4-nitrotetrahydropyran-3-ol H₂, Pd catalyst, room temp, atm pressure Mild, stereoselective, scalable High Industrially preferred
Boc protection and tosylation (R)-pyrrolidinol Boc₂O, NaHCO₃, DMAP, p-TsCl, DCM Allows functional group manipulation 82.8–100 Useful for multi-step syntheses
Reduction of hydrazino derivative 4-hydrazinotetrahydropyran hydrochloride Pd/C, ethanol, H₂, 75°C, 24 h Alternative route, high purity 65–72 Produces amine hydrochloride salt

Research Findings and Notes

  • The stereochemistry (3R,4S) is critical for biological activity and is preserved by conducting reductions under mild conditions that avoid racemization.
  • Use of palladium catalysts in hydrogenation is effective and commonly employed in both lab and industrial settings.
  • Protection strategies such as Boc protection facilitate selective transformations and improve overall synthetic flexibility.
  • Purification methods include recrystallization and silica gel chromatography, essential for achieving high purity for pharmaceutical applications.
  • The compound’s amino and hydroxyl groups allow further derivatization for use in drug development and biochemical probes.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, facilitating the formation of new chemical bonds and the creation of complex molecular architectures. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

(3R,4R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride (CAS: 1523530-38-2)

This stereoisomer differs in the configuration of the amino group (4R vs. 4S). Structural similarity (1.00) suggests comparable reactivity, but stereochemical variation likely impacts biological activity. For instance, studies on related compounds, such as (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL, reveal distinct binding modes with enzymes like HILDH. The (4S) configuration forms stronger hydrogen bonds with NADH, enhancing catalytic efficiency compared to the (4R) isomer .

Table 1: Key Differences Between Stereoisomers

Property (3R,4S)-Isomer (3R,4R)-Isomer
CAS Number 1096594-11-4 1523530-38-2
Configuration 4S-amino, 3R-hydroxy 4R-amino, 3R-hydroxy
Enzymatic Binding Stronger NADH interaction Weaker NADH interaction
Safety Profile Acute toxicity (H302) Data not available

Functionalized Pyran Derivatives

3,4-Dihydro-2H-pyrano[4,3-b]pyran-5-ones

These bicyclic derivatives, such as radicinin, occur naturally and feature fused pyran rings with ketone functionalities. Unlike (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, they lack amino groups and exhibit distinct reactivity, particularly in Michael addition reactions . Their synthesis often involves aldehyde condensation, contrasting with the aminolysis or reductive amination routes used for aminopyrans .

(2R,3R,4S,5R)-Tetrahydrofuran-Pyran Hybrid

This complex derivative (CAS: N/A) includes a tetrahydrofuran moiety and multiple hydroxyl groups. Its GHS classification (acute toxicity, skin corrosion) aligns with the (3R,4S)-aminopyran, but its extended structure enables applications in glycosidase inhibition, unlike the simpler aminopyran .

Biological Activity

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a nitrogen-containing heterocyclic compound characterized by its unique tetrahydropyran ring structure. Its molecular formula is C5H11NO2C_5H_{11}NO_2, featuring both an amino group (-NH₂) and a hydroxyl group (-OH), which contribute significantly to its biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The stereochemistry of this compound is critical to its biological activity. The specific configuration at the 3 and 4 positions allows for unique interactions with biological targets, influencing its reactivity and efficacy in various biochemical assays.

Property Details
Molecular Formula C₅H₁₁NO₂
Molecular Weight Approximately 117.15 g/mol
Chirality (3R,4S) configuration

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial effects against certain bacterial strains. This property suggests potential applications in developing new antibiotics or antimicrobial agents.

Cytotoxicity

Research has also demonstrated cytotoxic effects of this compound on various cancer cell lines. The presence of the amino and hydroxyl groups enhances its interaction with cellular components, potentially leading to programmed cell death (apoptosis) in targeted cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Its ability to interact with neurotransmitter receptors positions it as a candidate for therapeutic development aimed at modulating cholinergic signaling .

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways crucial for maintaining cellular homeostasis.

Enzyme Interaction

Studies have shown that this compound can form covalent bonds with active sites of enzymes, making it valuable for investigating enzyme function and inhibition mechanisms. This property is particularly relevant in drug development for diseases associated with enzyme dysfunction .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A recent study assessed the antimicrobial effects of this compound against multiple bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a novel antimicrobial agent.
  • Cytotoxicity Assessment : In vitro tests demonstrated that the compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic index for further development .
  • Neuroprotective Investigation : Research focusing on the neuroprotective effects highlighted the compound's ability to reduce oxidative stress markers in neuronal cells, supporting its role in preventing neurodegeneration .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride?

The synthesis of stereochemically defined tetrahydropyrans often involves diastereoselective catalysis. For example, copper(II)-bisphosphine complexes (e.g., L3 ligands) have been used to catalyze oligomerization reactions of allylic alcohols and aldehydes, enabling control over stereochemistry . Key steps include:

  • Selection of chiral catalysts to enforce stereoselectivity.
  • Use of precursors like substituted allylic alcohols and amines or aldehydes.
  • Optimization of reaction conditions (temperature, solvent polarity) to minimize racemization. Post-synthesis, the product is typically isolated via aqueous workup, followed by purification using recrystallization or chromatography.

Q. How is the structural identity of this compound confirmed?

Structural verification relies on spectroscopic and spectrometric techniques:

  • 1H/13C NMR : Coupling constants (J values) and chemical shifts distinguish stereoisomers. For example, axial vs. equatorial proton environments in the pyran ring produce distinct splitting patterns .
  • Mass spectrometry (EI/CI) : Molecular ion peaks and fragmentation patterns confirm molecular weight and functional groups.
  • X-ray crystallography (if crystalline): Resolves absolute configuration.

Example NMR Data (for analogous tetrahydropyrans):

Proton Positionδ (ppm)MultiplicityJ (Hz)
C3-OH~3.5Broad singlet-
C4-NH2~1.8Multiplet6.5

Q. What safety protocols are critical when handling this compound?

Based on GHS classifications:

  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Precautionary Measures :
  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store under inert atmosphere at room temperature to prevent degradation .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during synthesis?

Diastereomeric excess (d.e.) depends on:

  • Catalyst Design : Chiral bisphosphine ligands paired with Cu(II) enhance stereocontrol by stabilizing transition-state conformers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions.
  • Temperature : Lower temperatures favor kinetic control, reducing epimerization. Monitoring reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy ensures stereochemical fidelity.

Q. How to resolve contradictions in spectral data when distinguishing diastereomers (e.g., 3R,4S vs. 3R,4R)?

Key analytical strategies include:

  • 2D NMR (COSY, NOESY) : Correlates spatial proximity of protons (e.g., NOE interactions between C3-OH and C4-NH2 in the 3R,4S isomer) .
  • Chiral Derivatization : Converting amines to diastereomeric sulfonamides or ureas for separation via HPLC.
  • Vibrational Circular Dichroism (VCD) : Provides unambiguous stereochemical assignments based on IR-active modes.

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve:

  • Forced Degradation : Expose the compound to acidic/basic (0.1M HCl/NaOH), oxidative (H2O2), and thermal stress (40–80°C).
  • Analytical Monitoring : Track degradation products via LC-MS and quantify intact compound using UV/RI detectors.
  • Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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